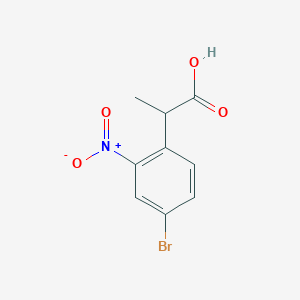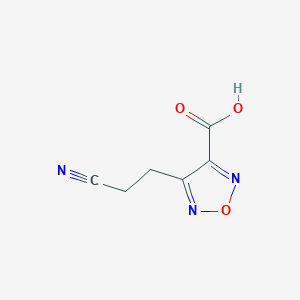
Potassium 5-nitroquinolin-8-yl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-nitroquinolin-8-yl sulfate is a chemical compound with the molecular formula C₉H₇KN₂O₆S and a molecular weight of 310.32 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of Potassium 5-nitroquinolin-8-yl sulfate typically involves the nitration of quinoline derivatives followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid. Industrial production methods may involve multi-step processes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary to manufacturers .
Analyse Chemischer Reaktionen
Potassium 5-nitroquinolin-8-yl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.
Substitution: The compound can participate in substitution reactions where the nitro group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium 5-nitroquinolin-8-yl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Potassium 5-nitroquinolin-8-yl sulfate involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It may inhibit certain enzymes or disrupt cellular processes by binding to metal ions essential for enzyme function . The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Potassium 5-nitroquinolin-8-yl sulfate can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.
Nitroxoline: An antibacterial agent used in urinary tract infections.
Quinoline sulfate: Used in the synthesis of various organic compounds.
What sets this compound apart is its unique combination of a nitro group and a sulfate group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H5KN2O6S |
|---|---|
Molekulargewicht |
308.31 g/mol |
IUPAC-Name |
potassium;(5-nitroquinolin-8-yl) sulfate |
InChI |
InChI=1S/C9H6N2O6S.K/c12-11(13)7-3-4-8(17-18(14,15)16)9-6(7)2-1-5-10-9;/h1-5H,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
HUNRQRDMHXTKLM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)[O-])[N+](=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13102672.png)
![S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)

![3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)
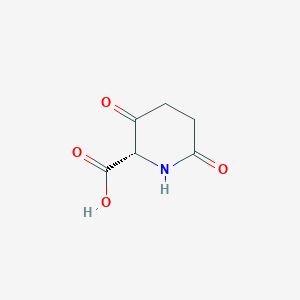

![2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13102728.png)
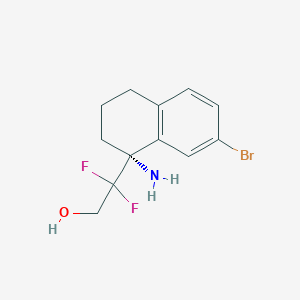
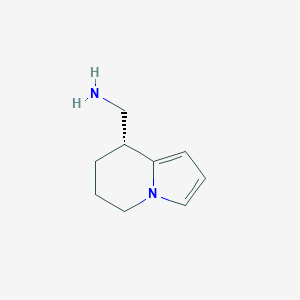

![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13102739.png)
